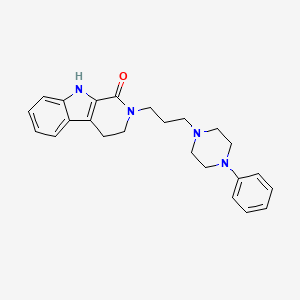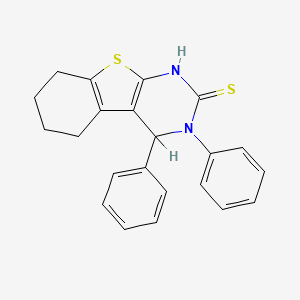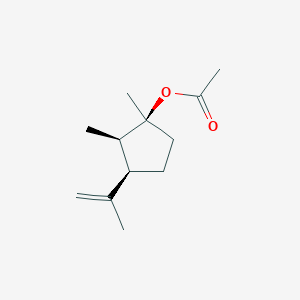
1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate is an organic compound with the molecular formula C12H20O2. It is a derivative of cyclopentane, featuring a cyclopentyl ring substituted with dimethyl and methylethenyl groups, and an acetate ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate typically involves the esterification of 1,2-Dimethyl-3-(1-methylethenyl)cyclopentanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the corresponding alcohol, which may then interact with enzymes or receptors in biological systems. The compound’s structural features, such as the cyclopentyl ring and substituents, contribute to its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: A related compound with a hydroxyl group instead of an acetate group.
Cyclopentanone: A ketone derivative of cyclopentane.
Cyclopentyl acetate: A simpler ester derivative of cyclopentane.
Uniqueness
1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and physical properties. Its combination of dimethyl and methylethenyl groups, along with the acetate ester, makes it a versatile compound with diverse applications in various fields.
Propiedades
Número CAS |
94346-09-5 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[(1S,2R,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-7-12(5,9(11)3)14-10(4)13/h9,11H,1,6-7H2,2-5H3/t9-,11+,12+/m1/s1 |
Clave InChI |
NKWCOKZUKIEZAR-USWWRNFRSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](CC[C@]1(C)OC(=O)C)C(=C)C |
SMILES canónico |
CC1C(CCC1(C)OC(=O)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



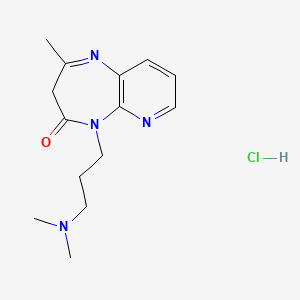
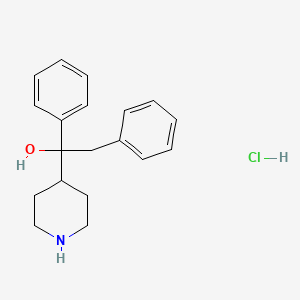
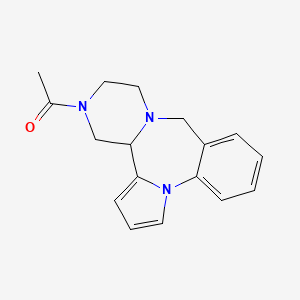

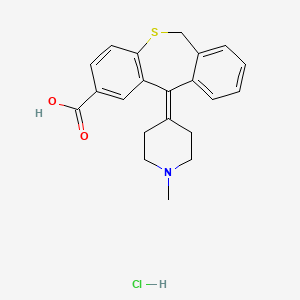

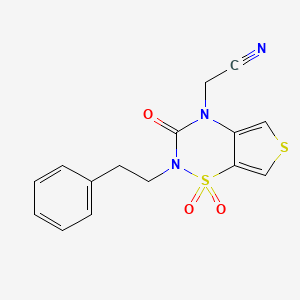
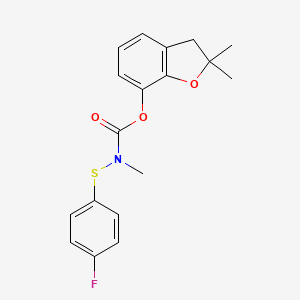
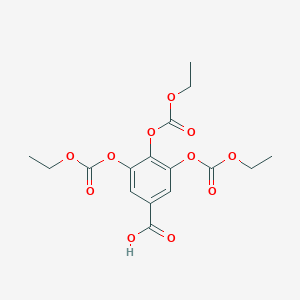
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
